

Application of Psymberin in In Vivo Cancer Models: Application Notes and Protocols

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Compound of Interest

Compound Name: *Psymberin*

Cat. No.: *B1248840*

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Introduction

Psymberin, a potent polyketide natural product isolated from marine sponges, has demonstrated significant cytotoxic activity against a range of cancer cell lines, particularly those of colorectal, melanoma, and breast origin.[1] Its primary mechanism of action involves the inhibition of protein synthesis, which subsequently induces cell cycle arrest and apoptosis.[2][3] This is often accompanied by the activation of the p38/MAPK stress response pathway.[2] While extensive in vitro data underscores its therapeutic potential, comprehensive in vivo studies remain limited. These application notes provide a summary of the current understanding of **Psymberin**'s anti-cancer activity and offer detailed, proposed protocols for its evaluation in in vivo cancer models, based on available data for structurally related compounds and established xenograft methodologies.

Data Presentation

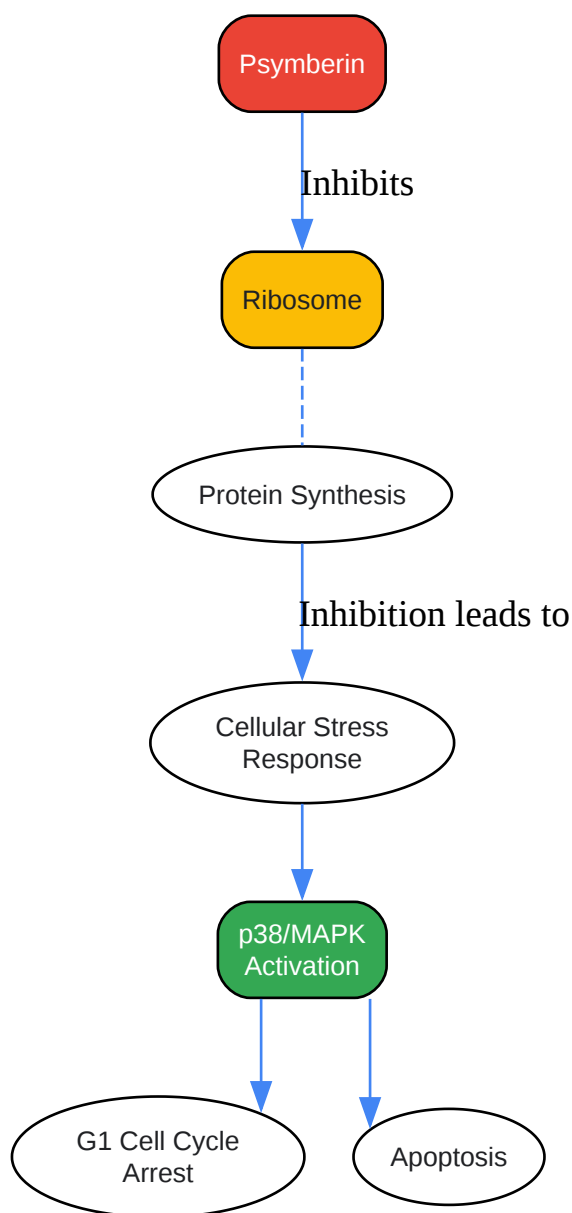
In Vitro Efficacy of Psymberin

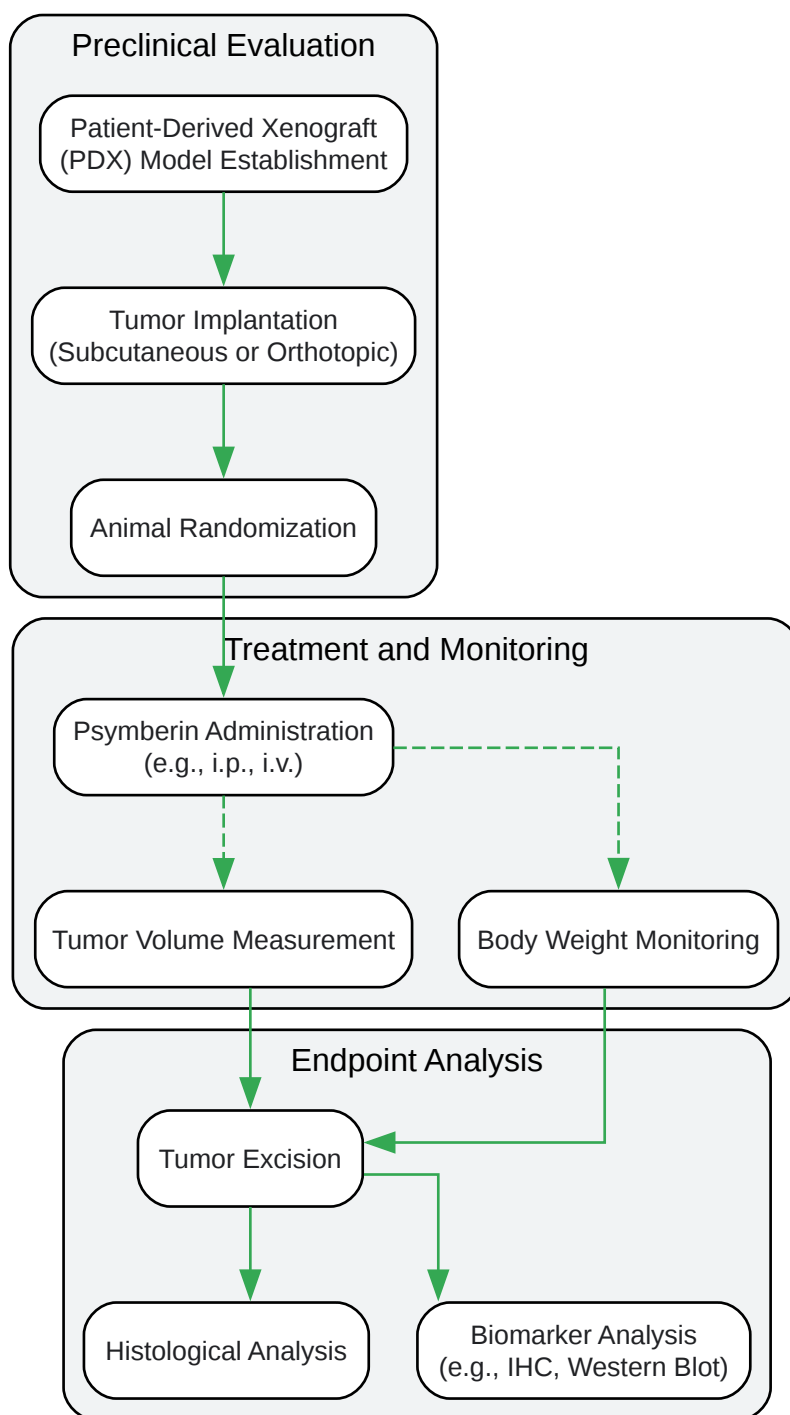
The following table summarizes the 50% inhibitory concentrations (IC₅₀) of **Psymberin** in various human cancer cell lines and patient-derived organoids.

Cell Line/Organoid	Cancer Type	IC ₅₀ (nM)	Reference
KM12	Colon	0.45 - 2.29	[4]
PC3	Prostate	0.45 - 2.29	[4]
SK-MEL-5	Melanoma	0.45 - 2.29	[4]
T98G	Glioblastoma	0.45 - 2.29	[4]
HCT-116	Colon	< 2.5	[1]
CRC401 Organoid	Colorectal	~70	[1] [5]
Other CRC Organoids	Colorectal	< 20	[1] [5]

Signaling Pathway and Experimental Workflow

Psymberin's Proposed Mechanism of Action





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